5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-amine is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position, an ethyl group at the 2nd position, and an amine group at the 3rd position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives.
Scientific Research Applications
5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydro-1-benzofuran-5-ylamine: Similar structure but with a methyl group instead of an ethyl group.
5-Chloro-2,3-dihydro-1-benzofuran-3-ylamine: Lacks the ethyl group at the 2nd position.
Uniqueness
5-Chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom and ethyl group may enhance its potency and selectivity in certain applications compared to similar compounds.
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
5-chloro-2-ethyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H12ClNO/c1-2-8-10(12)7-5-6(11)3-4-9(7)13-8/h3-5,8,10H,2,12H2,1H3 |
InChI Key |
KWGUNWXZPKPCKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C2=C(O1)C=CC(=C2)Cl)N |
Origin of Product |
United States |
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